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Cat. No.: B189157
- 7

Executive Summary

3-Bromonaphthalen-2-amine (CAS: 54245-33-9), also known as 3-bromo-2-naphthylamine, is
a critical halogenated aromatic amine intermediate used primarily in the synthesis of polycyclic
aromatic hydrocarbons (PAHSs), pharmaceutical scaffolds, and organic optoelectronic materials.
[2] Its structural uniqueness lies in the ortho positioning of the electron-donating amino group (-
NHz) and the electron-withdrawing bromine atom (-Br) on the naphthalene core. This "push-
pull" electronic environment makes it a highly reactive substrate for palladium-catalyzed cross-
coupling reactions (Buchwald-Hartwig, Suzuki-Miyaura) and heterocycle formation (e.g.,
benzocarbazoles).[1]

Critical Safety Notice: As an isomer of the potent carcinogen 2-naphthylamine, this compound
must be handled with extreme caution, utilizing full containment protocols (glovebox/fume
hood) to prevent inhalation or dermal contact.

Chemical Identity & Structural Analysis
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Parameter Data

IUPAC Name 3-Bromonaphthalen-2-amine

3-Bromo-2-naphthylamine; 2-Amino-3-
Common Synonyms

bromonaphthalene
CAS Number 54245-33-9
Molecular Formula C10HsBrN
Molecular Weight 222.08 g/mol
SMILES Nclcc(Br)cc2cccecl?2
InChl Key XMDCYZRDFRTBQH-UHFFFAOYSA-N

Structural Insight: The molecule features a naphthalene ring substituted at the 2-position with
an amine and the 3-position with a bromine.[1][3] The ortho relationship is sterically significant
but electronically favorable for cyclization reactions.[1] The C1-H and C4-H protons are
magnetically distinct singlets in NMR due to the lack of vicinal coupling partners on the
substituted ring.[1]

Physical & Thermodynamic Properties[1][2][5]

The following data aggregates experimental values and high-confidence predicted models
(where experimental data is sparse due to the compound's specialized nature).
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Property Value / Range Condition / Note

Often off-white to reddish-

Physical State Solid (Crystalline powder) o o
brown (oxidizes in air).[1]
Melting Point 168 - 172 °C Experimental [1, 2].[1]
- ) Predicted at 760 mmHg.[1]
Boiling Point 3455+ 15.0°C
Decomposes before BP.[1]
Density 1.563 + 0.06 g/cm?3 Predicted (20 °C).[1]
Solubility (Water) < 0.1 mg/mL Practically insoluble.[1]
DMSO, DMF,
Solubility (Organic) High Dichloromethane, Ethyl
Acetate.
Predicted.[1] Significantly
] ] lower than 2-naphthylamine (4.
pKa (Conjugate Acid) 2.72+0.10 ] ]
[1]16) due to inductive
withdrawal by Br.[1]
LogP 3.20 Lipophilic; cell-permeable.[1]
At 25 °C (Predicted).[1] Low
Vapor Pressure 1.25E-04 mmHg

volatility.[1]

Spectral Characteristics

Accurate spectral interpretation is vital for confirming regiochemistry, particularly distinguishing
it from the more common 1-bromo-2-naphthylamine isomer.[1]

Nuclear Magnetic Resonance (NMR)
e H NMR (300 MHz, DMSO-ds):

o 0 8.05 (s, 1H, H-1): The proton at C1 is deshielded by the aromatic ring current and
appears as a distinct singlet.

o 0 7.85 (s, 1H, H-4): The proton at C4, ortho to the bromine, appears as a singlet.
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o 0 7.60-7.20 (m, 4H, H-5,6,7,8): Multiplet corresponding to the unsubstituted ring.
o 0 5.60 (br s, 2H, -NH2): Broad exchangeable signal.[1]

o Diagnostic Feature: The presence of two singlets in the aromatic region confirms the 2,3-
substitution pattern. The 1,2-isomer would show a doublet for H3 and H4.[1]

Infrared Spectroscopy (FT-IR)

e 3400 — 3300 cm~1: N-H stretching (primary amine doublet).[1]
e 1620 cm~2: N-H bending (scissoring).[1]

e 1580, 1500 cm~1; C=C aromatic ring stretching.[1]

e 1050 — 1000 cm~1: C-Br stretching (strong band).

Synthetic Pathways & Purification[1][4][6]

Direct bromination of 2-naphthylamine yields the 1-bromo isomer (kinetic product).[1]
Therefore, the synthesis of the 3-bromo isomer requires an indirect route, often starting from 3-
hydroxy-2-naphthoic acid (BON Acid) to avoid handling carcinogenic 2-naphthylamine directly
and to ensure regiocontrol.

Recommended Synthetic Workflow (Curtius
Rearrangement Route)

This route is safer and chemically robust.[1]
» Starting Material: 3-Hydroxy-2-naphthoic acid.[1]
» Bucherer Reaction: Conversion to 3-amino-2-naphthoic acid using

/
at high pressure/temp.[1]

e Sandmeyer-type Halogenation: Conversion of amino group to bromine via diazotization (
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) and
, yielding 3-bromo-2-naphthoic acid.[1]
o Curtius Rearrangement: Conversion of the carboxylic acid to the amine via acyl azide.[1]
o Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine, t-Butanol.[1]
o Intermediate: Boc-protected amine (tert-butyl (3-bromonaphthalen-2-yl)carbamate).[1]

o Deprotection: Acidic hydrolysis (TFA/DCM or HCI/MeOH) yields 3-Bromonaphthalen-2-
amine.[1]

- NH4)2503, NH3 1. NaNO2.  HBr [—l DPPA, EI3N, t-BUOH [ﬁ HCI/ MeOH
3-Hydr0)((é-éﬁ:l;:‘uthmcmd 290 Buchere] phthoic Aci 2.Cub > 3-Bromo-2-naphthoic Acid [—(Curius »| Boc-Protected = 'S 3-Bromonaphthalen-2-amine

)

Click to download full resolution via product page

Figure 1: Strategic synthesis of 3-Bromonaphthalen-2-amine avoiding 2-naphthylamine
starting material.[1]

Purification Protocol (Recrystallization)

e Solvent System: Ethanol/Water (9:1) or Hexane/Ethyl Acetate.[1]

o Method: Dissolve crude solid in boiling ethanol. Add activated charcoal to remove colored
oxidation impurities.[1] Filter hot. Add water dropwise until turbidity appears.[1] Cool slowly to
4°C.

e Drying: Vacuum dry at 40°C over
to remove trace moisture (critical for cross-coupling applications).[1]

Reactivity & Applications
Palladium-Catalyzed Cross-Coupling

The C-Br bond is highly activated for oxidative addition to Pd(0) species.[1]
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e Buchwald-Hartwig Amination: Coupling with secondary amines to form unsymmetrical

diamines.[1]

e Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to synthesize 3-aryl-2-
naphthylamines (precursors for biaryl phosphine ligands like BINAP analogs).[1]

Heterocycle Synthesis

o Naphthothiophenes/Naphthofurans: Cyclization with alkynes or sulfur sources.[1]

e Aza-acenes: Used as a building block for large fused aromatic systems in Organic Light
Emitting Diodes (OLEDS).[1]

Suzuki Coupling Buchwald-Hartwig Cyclization
(Ar-B(OH)2, Pd cat.) (R2NH, Pd cat.) (Alkynes/Pd)

3-Aryl-2-naphthylamines T ) 5 2 dfiar Benzo[a]carbazoles
(Ligand Precursors) N.N-Dialkyl-naphthalene-2,3-diamine (OLED Materials)

Click to download full resolution via product page

Figure 2: Key divergent synthetic pathways utilizing 3-Bromonaphthalen-2-amine.
Safety & Handling (E-E-A-T)
» Hazard Classification:

o H350: May cause cancer (Category 1B).[1]

o H302: Harmful if swallowed.[1]

o H411: Toxic to aquatic life with long-lasting effects.[1]
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e Handling Protocol:

o Engineering Controls: Use only in a chemical fume hood or glovebox. Maintain negative
pressure.[1]

o PPE: Nitrile gloves (double gloving recommended), lab coat, safety glasses.

o Decontamination: Treat spills with 10% sodium hypochlorite (bleach) to oxidize the amine
before cleanup, though incineration is the preferred disposal method.

o Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation (darkening).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 3. CN109180423B - Synthetic method of 2, 3-dibromo naphthalene - Google Patents
[patents.google.com]

o To cite this document: BenchChem. [3-Bromonaphthalen-2-amine: Technical Profile &
Application Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189157#3-bromonaphthalen-2-amine-physical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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